Epitalon acetate
Overview
Description
Epitalon acetate is a synthetic peptide known for its potential anti-aging properties. It is a tetrapeptide with the amino acid sequence alanine-glutamic acid-aspartic acid-glycine. This compound was identified as the active component of a bovine pineal gland extract called epithalamin. This compound has gained attention for its ability to activate telomerase, an enzyme that elongates telomeres, thereby potentially extending the lifespan of cells .
Mechanism of Action
Target of Action
Epitalon Acetate, also known as Epithalon or Epithalone, is a synthetic version of the tetrapeptide Epithalamin . Its primary target is telomerase , a natural enzyme that helps cells reproduce telomeres, the protective parts of our DNA . This allows the replication of our DNA so the body can grow new cells and rejuvenate old ones .
Mode of Action
This compound regulates the cell cycle through the up-regulation of telomerase activity . By upregulating telomerase activity, it allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres . This process is fundamentally involved in the aging process .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to exert an antioxidant effect , which is implicated in the slowing of the aging process because cytotoxicity due to reactive oxygen species can lead to damaging DNA, leading to cellular death and/or mutations leading to the formation of cancerous cells . It also plays a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .
Pharmacokinetics
It is known that the n-acetylation of epitalon provides several advantages: increased stability, improved solubility, better bioavailability, altered affinity for specific receptors, and reduced likelihood of eliciting an immune response . These properties make N-Acetyl Epitalon more commonly used for nasal or oral administration .
Result of Action
This compound has a vast amount of effects on the body. It has been shown to have distinctive anti-aging and anti-tumor activity across many animal and human studies . It has also been reported to show significant anti-tumor effects in breast and colorectal cancer by inhibiting carcinogenic receptor expression and attenuation of metastasis . Furthermore, it has been reported to play a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .
Action Environment
It is known that epitalon acts as an antioxidant and increases the resistance to stress This suggests that environmental factors that increase oxidative stress could potentially influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Epitalon acetate plays a crucial role in biochemical reactions. It induces telomere elongation via increased telomerase activity in human somatic cells . This has implications for cell health, longevity, and potentially even age-related diseases . It also stimulates melatonin production, helping to regulate sleep cycles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing telomere elongation, which allows cells to maintain their health and longevity . It also appears to inhibit the synthesis of the MMP9 protein in aging skin fibroblasts .
Molecular Mechanism
The molecular mechanism of this compound involves the upregulation of telomerase activity, which leads to the elongation of telomeres . This process allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres, which are fundamentally involved in the aging process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It surpasses the Hayflick limit in a cell culture of human fetal fibroblast cells, extending their proliferative potential . This suggests that this compound may have a significant impact on the stability and degradation of cells over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the regulation of glucose and lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Epitalon acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
Properties
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOFRXDMYAPDF-WQYNNSOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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